molecular formula C6H8F5NO2 B3048799 2-(Difluoromethyl)azetidine; trifluoroacetic acid CAS No. 1820641-63-1

2-(Difluoromethyl)azetidine; trifluoroacetic acid

Cat. No.: B3048799
CAS No.: 1820641-63-1
M. Wt: 221.13
InChI Key: QPKQRDUATZOQTB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)azetidine is a fluorinated azetidine derivative characterized by a four-membered nitrogen-containing ring with a difluoromethyl substituent. Its structural features, particularly the fluorine atoms, influence its electronic and steric properties, making it relevant in medicinal chemistry and agrochemical applications . Trifluoroacetic acid (TFA) is a strong carboxylic acid (pKa ~0.23) widely used as a solvent, catalyst, and reagent in organic synthesis and peptide chemistry . This article provides a detailed comparison of these compounds with structurally or functionally related substances, emphasizing their unique properties and applications.

Properties

IUPAC Name

2-(difluoromethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.C2HF3O2/c5-4(6)3-1-2-7-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKQRDUATZOQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820641-63-1
Record name Azetidine, 2-(difluoromethyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820641-63-1
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Record name 2-(difluoromethyl)azetidine; trifluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)azetidine typically involves the introduction of a difluoromethyl group to the azetidine ring. One common method is the reaction of azetidine with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation of azetidine can be achieved using difluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)azetidine; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines .

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Peptide Synthesis :
    • TFA is widely used to remove protecting groups in peptide synthesis, particularly the Boc (tert-butyloxycarbonyl) group. This deprotection is crucial for synthesizing complex peptides and proteins .
  • Ion Pairing Agent in HPLC :
    • TFA serves as an ion pairing agent in high-performance liquid chromatography (HPLC), enhancing the separation of peptides and small proteins. Its use improves peak shape and reduces tailing effects during chromatographic analysis .
  • Solvent for NMR Spectroscopy :
    • Due to its chemical properties, TFA is an excellent solvent for nuclear magnetic resonance (NMR) spectroscopy, particularly for materials that are stable in acidic conditions .

Applications in Therapeutic Chemistry

  • Theranostic Agent for Chemical Ablation :
    • A study demonstrated that TFA could be utilized as a theranostic agent for chemical ablation of solid tissues. It was effective in coagulating tissue and was imageable using fluorine-19 magnetic resonance imaging (19F-MRI), allowing for real-time monitoring of tissue damage .
  • Fluorinated Drug Development :
    • The difluoromethyl group contributes to the lipophilicity and metabolic stability of drug candidates. The incorporation of difluoromethyl groups into azetidine derivatives can enhance pharmacokinetic properties, making them suitable candidates for further drug development .

Data Tables

Application AreaSpecific UseReference
Organic SynthesisDeprotection of Boc groups
Analytical ChemistryIon pairing agent in HPLC
Therapeutic ChemistryTheranostic agent for tissue ablation
Drug DevelopmentEnhancing lipophilicity and metabolic stability

Case Studies

  • Peptide Synthesis Using TFA :
    • In a controlled study, TFA was employed to successfully remove Boc protecting groups from peptides without compromising their integrity. The resulting peptides were analyzed using HPLC, demonstrating improved resolution and peak shape due to the ion pairing effect of TFA .
  • Theranostic Applications :
    • A study involving ex vivo porcine liver demonstrated the efficacy of TFA as a chemical ablation agent. Different concentrations were tested, revealing that even low concentrations could effectively coagulate tissue while being monitored through 19F-MRI imaging techniques .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The difluoromethyl group can participate in various chemical reactions, while the azetidine ring’s strain enhances its reactivity. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Key Findings :

  • TFA’s acidity is optimal for Boc deprotection in peptide synthesis but can hinder reactions requiring milder conditions, as seen in cyclization reactions where acetic acid (pKa 4.76) yields better results .
  • Compared to sulfuric acid, TFA is volatile and easier to remove post-reaction, advantageous in laboratory-scale syntheses .

Comparison of 2-(Difluoromethyl)azetidine with Other Azetidine Derivatives

Compound Substituent Key Properties Applications
2-(Difluoromethyl)azetidine -CF₂H Enhanced metabolic stability, lipophilicity Agrochemical inhibitors (e.g., Complex II inhibitors)
Azetidine -H Basic amine, high reactivity Intermediate in alkaloid synthesis
2-Methylazetidine -CH₃ Increased steric bulk, reduced electronegativity Limited pharmacological relevance
2-Chloromethylazetidine -CH₂Cl Electrophilic reactivity, potential toxicity Specialty chemical synthesis

Key Findings :

  • The difluoromethyl group in 2-(difluoromethyl)azetidine improves bioavailability compared to non-fluorinated analogs like 2-methylazetidine, aligning with fluorine’s role in enhancing drug-like properties .
  • In agrochemicals, fluorinated azetidines (e.g., A.3.32–A.3.39 in ) exhibit superior inhibitory activity against fungal Complex II enzymes compared to chlorinated or methylated derivatives .

Fluorinated vs. Non-Fluorinated Analogues

Case Study: 2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid ()

  • Structural Similarity : Contains a difluorophenyl group and difluoroacetic acid moiety.
  • Comparison: The difluorophenyl group increases lipophilicity (logP) and resistance to oxidative metabolism compared to non-fluorinated phenylacetic acids. Trifluoroacetic acid derivatives (e.g., TFA anhydride in ) are more reactive in acylation reactions than acetic anhydride due to stronger electron-withdrawing effects .

Biological Activity

2-(Difluoromethyl)azetidine; trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which enhances their reactivity. The trifluoroacetic acid component is a strong, hydrophobic acid commonly utilized in organic synthesis and as a reagent in various chemical reactions. This compound is being investigated for its potential biological activities and interactions with biomolecules, making it of interest in medicinal chemistry and drug discovery.

The biological activity of 2-(difluoromethyl)azetidine is primarily attributed to its interaction with molecular targets through its reactive functional groups. The difluoromethyl group can participate in various chemical reactions, while the azetidine ring’s strain enhances its reactivity. These interactions can modulate biological pathways and chemical processes, potentially influencing pharmacological effects.

Research Findings

Recent studies have explored the compound's potential applications in various fields:

  • Anticancer Activity : Research indicates that azetidine derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds derived from azetidines have shown promising results against HT-29 colon cancer cells (IC50 = 9 nM) and MCF-7 breast cancer cells (IC50 = 17 nM) .
  • Inflammatory Response Modulation : A class of azetidines has been developed as potent antagonists for the G-protein coupled receptor FFA2, which mediates inflammatory responses. These compounds demonstrated nanomolar potency and favorable pharmacokinetic properties, supporting their progression toward clinical use .

Comparative Biological Activity

CompoundCancer Cell LineIC50 (nM)Notes
2-(Difluoromethyl)azetidineHT-299Significant cytotoxicity observed
2-(Difluoromethyl)azetidineMCF-717Effective against breast cancer cells
Azetidine DerivativeHeLa0.63-0.85 μMGood cytotoxicity against cervical cancer

Case Study 1: Anticancer Properties

A study focused on the synthesis of monocyclic azetidinones highlighted the anticancer activity of certain derivatives. The findings revealed that specific azetidinone compounds exhibited high metabolic stability and significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Inflammation Modulation

In another study, azetidine derivatives were optimized to enhance their potency as FFA2 antagonists. These compounds were shown to inhibit neutrophil migration in vitro, suggesting their potential utility in treating inflammatory diseases .

Q & A

Basic: How can I optimize the synthesis of 2-(difluoromethyl)azetidine in the presence of TFA while minimizing side reactions?

Methodological Answer:
Synthetic optimization requires balancing TFA’s catalytic acidity with its potential to promote undesired side reactions (e.g., ring-opening of azetidines). A systematic approach involves:

  • Reagent Stoichiometry: Adjust TFA molar ratios (e.g., 0.1–1.0 equiv.) to stabilize intermediates without over-acidifying the reaction medium .
  • Temperature Control: Lower temperatures (0–25°C) can suppress decomposition pathways common in fluorinated heterocycles .
  • Computational Screening: Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify optimal TFA concentrations .

Basic: What analytical techniques are most effective for characterizing TFA-containing reaction mixtures without signal interference?

Methodological Answer:
TFA’s strong acidity and trifluoromethyl group complicate NMR and MS analyses. Mitigation strategies include:

  • Deuterated Solvents: Use DMSO-d6 or CD3OD to shift residual proton signals away from key analyte regions .
  • LC-MS with Ion Pairing: Employ volatile ion-pairing agents (e.g., ammonium formate) to enhance separation of TFA-adducted species .
  • 19F NMR: Directly track fluorinated intermediates, leveraging TFA’s distinct −76 ppm 19F signal as an internal reference .

Advanced: How do I assess the environmental persistence of TFA and its derivatives in aqueous systems, and what methodologies detect trace degradation products?

Methodological Answer:
Environmental persistence studies require:

  • Hydrolysis Kinetics: Monitor TFA stability under varying pH (2–12) and UV exposure using ion chromatography (IC) .
  • Degradation Product Analysis: Deploy LC-HRMS to identify metabolites like difluoroacetic acid (DFA) or fluorinated aldehydes, referencing databases like NIST .
  • Isotopic Tracing: Use 13C-labeled TFA to track mineralization pathways in simulated groundwater .

Advanced: What experimental strategies resolve contradictions in reported reaction yields when using TFA as a catalyst for azetidine functionalization?

Methodological Answer:
Yield discrepancies often stem from uncontrolled variables. Address them via:

  • Reaction Profiling: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and side reactions in real time .
  • DoE (Design of Experiments): Apply factorial designs to isolate critical factors (e.g., TFA purity, solvent polarity) .
  • Cross-Validation: Compare results across multiple batches and instruments, ensuring TFA’s water content is <0.1% (Karl Fischer titration) .

Basic: How can I purify 2-(difluoromethyl)azetidine from TFA without inducing decomposition?

Methodological Answer:
Post-synthesis purification challenges include TFA’s high boiling point (72°C) and corrosivity. Recommended steps:

  • Neutralization: Add a weak base (e.g., NaHCO3) to convert TFA to its sodium salt, followed by extraction with CH2Cl2 .
  • Chromatography: Use silica gel pretreated with 1% Et3N to prevent acid-mediated degradation during flash chromatography .
  • Distillation: For thermally stable products, employ short-path distillation under reduced pressure (<10 mmHg) .

Advanced: What mechanistic insights support the role of TFA in modulating the electronic effects of 2-(difluoromethyl)azetidine in organocatalysis?

Methodological Answer:
TFA’s dual role as a Brønsted acid and electron-withdrawing agent can be probed via:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated TFA (CF3CO2D) to assess proton transfer steps .
  • DFT Calculations: Map electrostatic potential surfaces to quantify how TFA stabilizes transition states in azetidine ring-opening .
  • In-situ NMR Titration: Monitor chemical shift changes in 19F or 1H spectra to identify acid-base interactions .

Advanced: How do I design toxicity assays for TFA and its azetidine derivatives in biomedical research contexts?

Methodological Answer:
Toxicity profiling requires tiered approaches:

  • In Vitro Screening: Use human hepatocyte cultures (e.g., HepG2) to assess metabolic stability and cytotoxicity via MTT assays, accounting for TFA’s membrane permeability .
  • Metabolite Identification: Apply HRMS/MS to detect fluorinated metabolites in cellular lysates .
  • In Vivo Models: Conduct acute exposure studies in zebrafish embryos, tracking developmental abnormalities and LC50 values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Difluoromethyl)azetidine; trifluoroacetic acid
Reactant of Route 2
2-(Difluoromethyl)azetidine; trifluoroacetic acid

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